2-Bromo-3-(3-chlorophenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

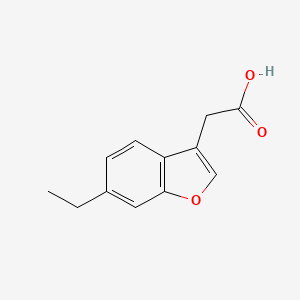

2-Bromo-3-(3-chlorophenyl)-1-propene, also known as 2-Bromo-1-(3-chlorophenyl)propan-1-one, is an organic compound with the molecular formula C9H8BrClO . It is used as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-(3-chlorophenyl)-1-propene consists of a bromine atom and a chlorine atom attached to different carbon atoms in the propene chain . The compound has a molecular weight of 247.51 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-3-(3-chlorophenyl)-1-propene are not available, boronic acids, which are structurally similar, have been used in cross-coupling reactions .Physical And Chemical Properties Analysis

2-Bromo-3-(3-chlorophenyl)-1-propene has a density of 1.5±0.1 g/cm3, a boiling point of 295.0±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 53.5±0.3 cm3 and a molar volume of 163.0±3.0 cm3 .Applications De Recherche Scientifique

Synthesis of Thiophene Derivatives

- Application Summary: Thiophene-based analogs are a class of biologically active compounds that play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are utilized in industrial chemistry and material science as corrosion inhibitors .

- Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Use as an Intermediate in Organic Synthesis

- Application Summary: “2-Bromo-3’-chloropropiophenone” is used as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field .

Intermediate in Agrochemical, Pharmaceutical and Dyestuff Field

- Application Summary: “2-Bromo-3’-chloropropiophenone” is used as an important intermediate for raw material and intermediate used in organic synthesis agrochemical, pharmaceutical and dyestuff field .

Synthesis of Thiophene Derivatives

- Application Summary: In a reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide . Then, 3,3-difluoroallyl benzyl sulfide suffers deprotonation at the benzylic position, followed by [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .

- Methods of Application: The synthesis involves a series of reactions including deprotonation and [2,3] sigmatropic rearrangement .

Propriétés

IUPAC Name |

1-(2-bromoprop-2-enyl)-3-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIYUYXNXPCPCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373616 |

Source

|

| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(3-chlorophenyl)-1-propene | |

CAS RN |

731772-06-8 |

Source

|

| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)